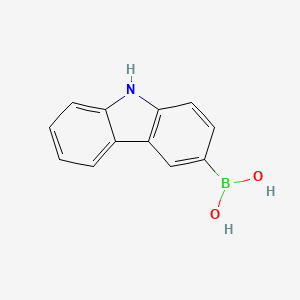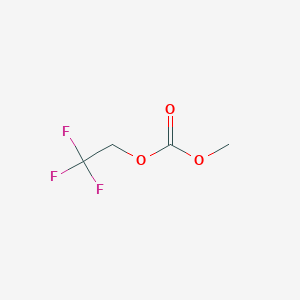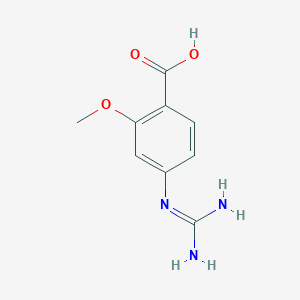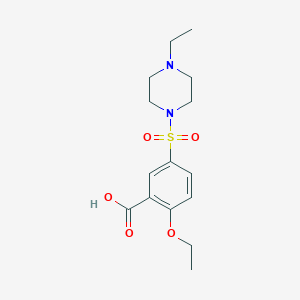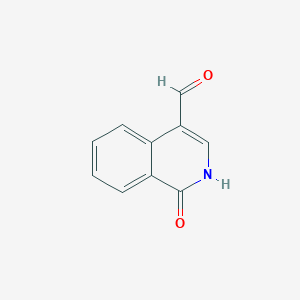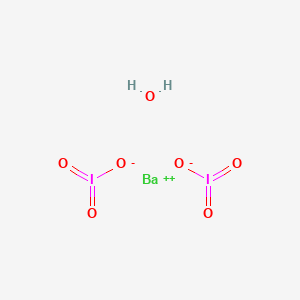
Diyodato de bario(2+); hidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);diiodate;hydrate, also known as barium iodate monohydrate, is an inorganic compound with the chemical formula Ba(IO₃)₂·H₂O. It is a white crystalline solid that is commonly used in various scientific and industrial applications. The compound is known for its stability and unique chemical properties, making it a valuable material in different fields of research and industry.
Aplicaciones Científicas De Investigación
Barium iodate monohydrate has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of iodate and iodide ions.
Biology: Employed in biological assays and experiments involving iodine metabolism.
Medicine: Investigated for its potential use in radiographic contrast agents due to its high atomic number.
Industry: Utilized in the production of specialty glass and ceramics, as well as in the manufacturing of certain types of batteries.
Mecanismo De Acción
Target of Action
Barium(2+);diiodate;hydrate is an inorganic compound that is under investigation for its potential uses .
Mode of Action
It is known that barium compounds can interact with various biological systems, but the specific interactions of Barium(2+);diiodate;hydrate with its targets are yet to be determined .
Biochemical Pathways
The biochemical pathways affected by Barium(2+);diiodate;hydrate are not fully understoodFuture research is needed to elucidate these aspects .
Análisis Bioquímico
Biochemical Properties
Barium(2+);diiodate;hydrate interacts with various enzymes and proteins in biochemical reactions . One of the main biochemical effects of Barium(2+);diiodate;hydrate is hypokalemia, which follows from the action of barium as a potassium channel blocker inhibiting efflux from intracellular compartments .
Cellular Effects
Barium(2+);diiodate;hydrate has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Barium(2+);diiodate;hydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Barium(2+);diiodate;hydrate change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Barium(2+);diiodate;hydrate vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Barium(2+);diiodate;hydrate is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Barium(2+);diiodate;hydrate is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium iodate monohydrate can be synthesized through several methods. One common method involves the reaction of barium hydroxide with iodine in an aqueous solution. The reaction proceeds as follows: [ \text{Ba(OH)}_2 + 2 \text{I}_2 + 6 \text{H}_2\text{O} \rightarrow \text{Ba(IO}_3\text{)}_2 \cdot \text{H}_2\text{O} + 4 \text{HI} ]
Another method involves the reaction of barium chloride with potassium iodate in an aqueous solution: [ \text{BaCl}_2 + 2 \text{KIO}_3 \rightarrow \text{Ba(IO}_3\text{)}_2 + 2 \text{KCl} ]
Industrial Production Methods
In industrial settings, barium iodate monohydrate is typically produced by combining barium chloride with potassium iodate under controlled conditions. The reaction is carried out in large reactors, and the resulting product is purified through crystallization and filtration processes to obtain high-purity barium iodate monohydrate.
Análisis De Reacciones Químicas
Types of Reactions
Barium iodate monohydrate undergoes various chemical reactions, including:
Oxidation: Barium iodate can be oxidized to form barium periodate.
Reduction: It can be reduced to form barium iodide.
Substitution: Barium iodate can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are employed.
Substitution: Halide salts such as sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed
Oxidation: Barium periodate (Ba(IO₄)₂)
Reduction: Barium iodide (BaI₂)
Substitution: Corresponding barium halides (e.g., barium chloride, barium bromide)
Comparación Con Compuestos Similares
Similar Compounds
Barium iodide (BaI₂): A related compound that is more soluble in water and used in different applications.
Barium hydroxide (Ba(OH)₂): Another barium compound with strong basic properties, used in titrations and as a precursor for other barium salts.
Barium sulfate (BaSO₄): Known for its use as a radiographic contrast agent due to its insolubility in water.
Uniqueness
Barium iodate monohydrate is unique due to its specific chemical properties, such as its ability to release iodate ions and its stability under various conditions. Unlike barium iodide, it is less soluble in water, making it suitable for applications where controlled release of iodate ions is required. Its stability and high atomic number also make it valuable in industrial and medical applications.
Propiedades
Número CAS |
7787-34-0 |
|---|---|
Fórmula molecular |
BaH3IO4 |
Peso molecular |
331.25 g/mol |
Nombre IUPAC |
barium(2+);diiodate;hydrate |
InChI |
InChI=1S/Ba.HIO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
Clave InChI |
FGFBWXKMMVMBBS-UHFFFAOYSA-N |
SMILES |
O.[O-]I(=O)=O.[O-]I(=O)=O.[Ba+2] |
SMILES canónico |
O.OI(=O)=O.[Ba] |
Pictogramas |
Oxidizer; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


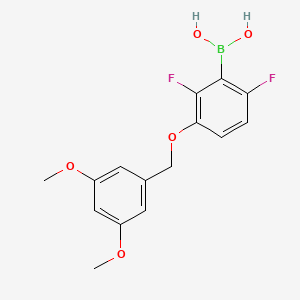

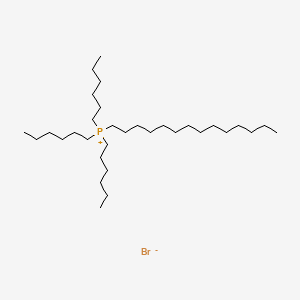




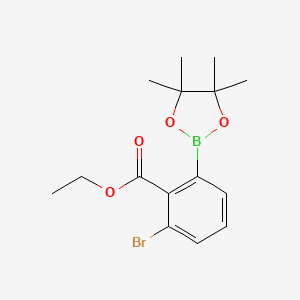
![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)
